2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide
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Overview
Description
2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide is a complex organic compound that features a chromenone core structure substituted with a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-hydroxy-3-methoxypropylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used but can include substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide
- 2-{[3-(4-bromophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties and reactivity compared to its chloro- and bromo- counterparts.
- Biological Activity : The fluorinated compound may exhibit different biological activities due to the unique properties of the fluorine atom.
Properties
Molecular Formula |
C21H20FNO6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxy-N-(2-hydroxy-3-methoxypropyl)acetamide |
InChI |
InChI=1S/C21H20FNO6/c1-27-11-16(24)10-23-20(25)12-28-17-7-4-14-8-18(21(26)29-19(14)9-17)13-2-5-15(22)6-3-13/h2-9,16,24H,10-12H2,1H3,(H,23,25) |
InChI Key |
JWPDYQOWNPYSNK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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